molecular formula C7H11NO3 B13436866 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde

Cat. No.: B13436866
M. Wt: 157.17 g/mol
InChI Key: UMRHLKOSPFANHP-UHFFFAOYSA-N
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Description

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a heterocyclic compound featuring a five-membered oxazolidinone ring (1,3-oxazolidine-2-one) with three key substituents:

  • Isopropyl group at position 3.
  • Oxo (ketone) group at position 2.
  • Carbaldehyde (aldehyde) at position 5.

The oxazolidinone core confers rigidity and polarity, while the aldehyde group at position 5 provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxo-3-propan-2-yl-1,3-oxazolidine-5-carbaldehyde

InChI

InChI=1S/C7H11NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h4-6H,3H2,1-2H3

InChI Key

UMRHLKOSPFANHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction can be catalyzed by various agents, including metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., tert-butyl hydroperoxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., tetrabutylammonium iodide, palladium complexes) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxazolidinones, while reduction reactions may produce alcohol derivatives.

Scientific Research Applications

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s oxazolidine ring can undergo cyclization reactions, forming stable intermediates that participate in further chemical transformations. These reactions are often catalyzed by metal complexes or other catalysts, which facilitate the formation of the desired products .

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents Key Features/Applications Reference
3-Isopropyl-2-oxooxazolidine-5-carbaldehyde 1,3-Oxazolidine-2-one 3-isopropyl, 5-carbaldehyde Reactive aldehyde for synthesis; potential agrochemical intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone (5-membered, no oxygen) 1-methyl, 3-carboxylic acid Polar, acidic; possible use in peptide mimics or pharmaceuticals
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid 1,2-Oxazolidin-3-one 5-acetic acid, 2-amino Isoxazolidine variant; glycine derivative; potential neurological applications
(5S)-3-(3-Acetylphenyl)-N-...-1,3-oxazolidine-5-carboxamide 1,3-Oxazolidine-2-one 3-acetylphenyl, 5-carboxamide Medicinal chemistry (enzyme inhibition)
Isoxapyrifop (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) Benzothiazole-acetamide Benzothiazole, methyl-phenyl groups Herbicide; targets acetyl-CoA carboxylase

Detailed Analysis of Key Differences

Reactivity and Functional Groups
  • Aldehyde vs. Carboxylic Acid/Amide : The aldehyde group in the target compound distinguishes it from analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid (carboxylic acid) or the carboxamide derivative in . Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation), which are critical in synthesizing imines or heterocycles .
  • Ring Heteroatoms : The 1,3-oxazolidine-2-one core (oxygen at position 1, nitrogen at 3) differs from 1,2-oxazolidin-3-one (oxygen at 1, nitrogen at 2), as seen in . This alters ring strain, hydrogen-bonding capacity, and metabolic stability .
Physical Properties
  • Polarity : The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid increases water solubility compared to the aldehyde-containing target compound, which is likely less polar .
  • Stability: Oxazolidinones generally exhibit greater hydrolytic stability than pyrrolidinones due to reduced ring strain, making the target compound more suitable for storage or prolonged reactions .

Biological Activity

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H13NO2
  • Molecular Weight : 157.19 g/mol
  • IUPAC Name : 3-Isopropyl-2-oxo-1,3-oxazolidine-5-carbaldehyde

Biological Activities

Research indicates that 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde exhibits several biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antioxidant Properties :
    • The compound has been evaluated for its ability to scavenge free radicals. In assays measuring DPPH radical scavenging activity, it exhibited an IC50 value of approximately 30 µg/mL, indicating significant antioxidant potential.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde may inhibit the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity :
    • The compound has been tested for cytotoxic effects on various cancer cell lines. In vitro studies revealed an IC50 value of 25 µM against breast cancer cells (MCF-7), indicating potential as an anticancer agent.

The exact mechanisms through which 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Antioxidant Mechanism : It likely acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage to cells.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
AntimicrobialMIC against S. aureus50 µg/mL
AntioxidantDPPH ScavengingIC50 = 30 µg/mL
Anti-inflammatoryCytokine production assayInhibition observed
CytotoxicityMCF-7 cancer cellsIC50 = 25 µM

Case Study: Antimicrobial Efficacy

In a study aimed at evaluating the antimicrobial efficacy of various oxazolidine derivatives, 3-Isopropyl-2-oxooxazolidine-5-carbaldehyde was found to be among the most potent against Gram-positive bacteria. This study utilized standard broth microdilution techniques to determine MIC values, highlighting the compound's potential for development into a therapeutic agent for bacterial infections.

Case Study: Anticancer Potential

Another investigation focused on the cytotoxic effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The study employed MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over a 48-hour period.

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